Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate
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Overview
Description
Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclopropane ring, ester groups, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclopropanation of an appropriate precursor, followed by esterification and benzoylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzoyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and benzoyl derivatives.
Scientific Research Applications
Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in certain chemical reactions.
Ethyl benzoylacetate: Contains a benzoyl group and is used in similar synthetic applications.
Cyclopropane derivatives: Various cyclopropane-containing compounds with different substituents.
Uniqueness
Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate is unique due to its combination of a cyclopropane ring, ester groups, and a benzoyl group. This structural complexity provides it with distinct chemical and biological properties, making it valuable in diverse research and industrial applications.
Properties
IUPAC Name |
diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-7-21(18(23)16-12-10-15(6)11-13-16)17(14(4)5)22(21,19(24)26-8-2)20(25)27-9-3/h10-14,17H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQVLQKLLAQMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(C(=O)OCC)C(=O)OCC)C(C)C)C(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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